Methyl 2-((tert-butoxycarbonyl)amino)-4-fluorobenzoate
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Overview
Description
Methyl 2-((tert-butoxycarbonyl)amino)-4-fluorobenzoate is an organic compound that is often used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals. It features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((tert-butoxycarbonyl)amino)-4-fluorobenzoate typically involves the reaction of 4-fluorobenzoic acid with tert-butyl carbamate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting intermediate is then esterified using methanol and a strong acid catalyst like sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation helps in maintaining consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((tert-butoxycarbonyl)amino)-4-fluorobenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH) solutions.
Major Products Formed
Substitution: Various substituted benzoates depending on the nucleophile used.
Reduction: Methyl 2-((tert-butoxycarbonyl)amino)-4-fluorobenzyl alcohol.
Hydrolysis: 2-((tert-butoxycarbonyl)amino)-4-fluorobenzoic acid and methanol.
Scientific Research Applications
Methyl 2-((tert-butoxycarbonyl)amino)-4-fluorobenzoate is used in a variety of scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme-substrate interactions and as a building block for peptide synthesis.
Medicine: As a precursor in the synthesis of drugs that target specific biological pathways.
Industry: In the production of fine chemicals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-((tert-butoxycarbonyl)amino)-4-fluorobenzoate is primarily related to its role as a protecting group in organic synthesis. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. The compound can be deprotected under acidic conditions to reveal the free amine, which can then participate in further chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoate: Used in similar synthetic applications but features a hydroxy group instead of a fluorine atom.
tert-Butyl 4-ethynylbenzylcarbamate: Another Boc-protected compound used in organic synthesis.
Nα-Boc-L-2,3-diaminopropionic acid: Used in peptide synthesis and features a Boc-protected amine.
Uniqueness
Methyl 2-((tert-butoxycarbonyl)amino)-4-fluorobenzoate is unique due to the presence of the fluorine atom, which can influence the compound’s reactivity and interactions in chemical reactions. The fluorine atom can also enhance the compound’s stability and bioavailability in pharmaceutical applications .
Properties
Molecular Formula |
C13H16FNO4 |
---|---|
Molecular Weight |
269.27 g/mol |
IUPAC Name |
methyl 4-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate |
InChI |
InChI=1S/C13H16FNO4/c1-13(2,3)19-12(17)15-10-7-8(14)5-6-9(10)11(16)18-4/h5-7H,1-4H3,(H,15,17) |
InChI Key |
FCNJVZZJIPEERA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1)F)C(=O)OC |
Origin of Product |
United States |
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